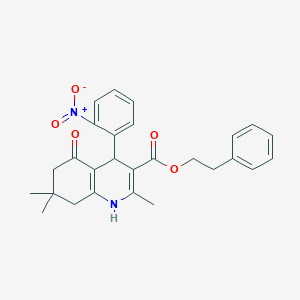![molecular formula C28H32N2O2 B5158158 N-benzyl-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158158.png)
N-benzyl-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, commonly known as BPN14770, is a small molecule drug that has shown potential in treating neurodegenerative diseases. It was initially developed as a drug to treat Fragile X Syndrome, a genetic condition that causes intellectual disability and behavioral and learning challenges. However, further research has shown that BPN14770 has a broader range of applications in treating other neurodegenerative diseases.
作用机制
BPN14770 works by inhibiting an enzyme called phosphodiesterase-4D (PDE4D). PDE4D is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in cellular signaling pathways. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates a signaling pathway that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects. It increases the levels of cAMP in neurons, which activates a signaling pathway that promotes neuronal growth and survival. BPN14770 also reduces the levels of toxic proteins such as amyloid beta and tau, which are associated with Alzheimer's disease. Additionally, BPN14770 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
BPN14770 has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, allowing it to reach the brain and exert its effects. BPN14770 also has a favorable pharmacokinetic profile, meaning that it is well-absorbed and has a long half-life. However, BPN14770 has some limitations. It can be difficult to synthesize, and it is relatively expensive compared to other drugs used in lab experiments.
未来方向
There are several future directions for research on BPN14770. One area of research is to further investigate its potential in treating neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Fragile X Syndrome. Another area of research is to investigate the safety and efficacy of BPN14770 in human clinical trials. Additionally, researchers could investigate the potential of BPN14770 in treating other neurological and psychiatric disorders.
合成方法
The synthesis of BPN14770 involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 4-hydroxybenzamide, which is then reacted with N-benzyl-N-methylamine to form the intermediate product. The intermediate product is then reacted with 1-(2-phenylethyl)-4-piperidinol to form the final product, BPN14770.
科学研究应用
BPN14770 has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Fragile X Syndrome. It has been shown to improve cognitive function and memory in animal models of these diseases. BPN14770 has also been found to reduce the levels of toxic proteins such as amyloid beta and tau, which are associated with Alzheimer's disease.
属性
IUPAC Name |
N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2/c1-29(22-24-10-6-3-7-11-24)28(31)25-12-14-26(15-13-25)32-27-17-20-30(21-18-27)19-16-23-8-4-2-5-9-23/h2-15,27H,16-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMLSOAZNRGDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5158081.png)
![6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine](/img/structure/B5158083.png)
![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane](/img/structure/B5158092.png)
![2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5158100.png)
![11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158108.png)
![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
![N-isopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5158116.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)
![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)

![5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5158147.png)
![N-[2-methoxy-4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5158150.png)
![7-benzoyl-11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158180.png)
![1-(4-methylbenzyl)-4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5158191.png)